molecular formula C15H22ClNO2 B4653739 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine

4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine

Cat. No. B4653739
M. Wt: 283.79 g/mol
InChI Key: YIYWSIDHKUYKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine, also known as SDPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SDPM belongs to the class of morpholine derivatives and has been found to exhibit promising biological activities, making it a subject of interest in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine is not fully understood, but it is believed to exert its biological activity through the inhibition of specific enzymes and signaling pathways. 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the treatment of cancer. It has also been shown to inhibit cell migration and invasion, which are important processes for cancer metastasis. 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine has been reported to modulate the expression of several genes involved in cancer progression, inflammation, and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine is its broad-spectrum activity against various types of cancer cells. It can also be synthesized in large quantities with high purity, making it an attractive compound for preclinical studies. However, the limited understanding of its mechanism of action and potential toxicity in vivo are some of the limitations that need to be addressed in future studies.

Future Directions

There are several potential future directions for the research on 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine. One of the areas of interest is the development of 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine-based drug delivery systems for targeted cancer therapy. Another potential direction is the investigation of its activity against drug-resistant cancer cells. The development of novel 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine derivatives with improved pharmacological properties is also a promising avenue for future research. Additionally, the investigation of the potential side effects and toxicity of 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine in vivo is necessary for its clinical translation.
In conclusion, 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine is a promising compound with significant potential for therapeutic applications. Its broad-spectrum activity against cancer cells and other biological activities make it a subject of interest in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential toxicity in vivo, but the current findings suggest that 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine may have a significant impact on the treatment of cancer and other diseases.

Scientific Research Applications

4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine has also been shown to possess anti-inflammatory, antifungal, and antiviral properties.

properties

IUPAC Name

4-[3-(4-chloro-3,5-dimethylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-12-10-14(11-13(2)15(12)16)19-7-3-4-17-5-8-18-9-6-17/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYWSIDHKUYKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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